molecular formula C11H10ClNO2S2 B6539983 2-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060309-64-9

2-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6539983
CAS RN: 1060309-64-9
M. Wt: 287.8 g/mol
InChI Key: VLIHRJCYXBGQMH-UHFFFAOYSA-N
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Description

2-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a halogenated sulfonamide derivative . It is a part of the thiophene family, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

2-CNBTS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer activities. It has also been found to possess a wide range of biochemical and physiological effects, which are of great interest to researchers in the pharmaceutical industry. For example, 2-CNBTS has been found to inhibit the growth of human cancer cells, as well as to possess anti-inflammatory, anti-oxidative, and anti-tumor activities. In addition, 2-CNBTS has been found to possess anti-microbial and anti-bacterial activities, making it a potential candidate for the development of novel antibiotics. Furthermore, 2-CNBTS has been found to possess anti-viral activities, making it a potential candidate for the development of novel antiviral drugs.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide are currently unknown. This compound is a halogenated sulfonamide derivative , and sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid.

Advantages and Limitations for Lab Experiments

2-CNBTS is a relatively stable compound, making it suitable for use in laboratory experiments. Additionally, it is relatively easy to synthesize, and can be synthesized in high yields using a number of different methods. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, 2-CNBTS is not as soluble in water as other compounds, making it more difficult to dissolve in aqueous solutions. Additionally, it is not as stable as some other compounds, making it more difficult to store and use.

Future Directions

As 2-CNBTS has been found to possess a wide range of biological activities, there are a number of potential future directions for research. For example, further studies could be conducted to better understand the exact mechanism of action of 2-CNBTS, as well as to identify additional potential therapeutic applications. Additionally, further studies could be conducted to develop novel methods for synthesizing 2-CNBTS, as well as to identify additional potential uses for 2-CNBTS. Finally, further studies could be conducted to develop novel formulations of 2-CNBTS, as well as to optimize its use in laboratory experiments.

Synthesis Methods

2-CNBTS can be synthesized using a number of different methods. The most common method involves the reaction of thiophen-3-ylmethyl chloride with benzene-1-sulfonamide in the presence of a base, such as sodium hydroxide. This reaction produces the desired 2-CNBTS product in high yields. Other methods for synthesizing 2-CNBTS include the reaction of thiophen-3-ylmethyl bromide with benzene-1-sulfonamide in the presence of a base, and the reaction of thiophen-3-ylmethyl iodide with benzene-1-sulfonamide in the presence of a base.

properties

IUPAC Name

2-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-10-3-1-2-4-11(10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHRJCYXBGQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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